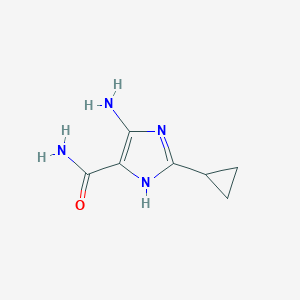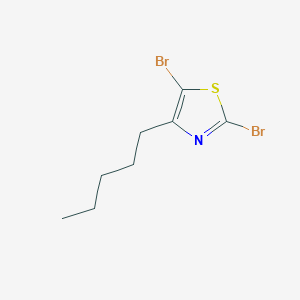
2,5-Dibromo-4-pentylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-pentylthiazole is a heterocyclic compound with the molecular formula C8H11Br2NS. It features a thiazole ring substituted with two bromine atoms at positions 2 and 5, and a pentyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-pentylthiazole typically involves the bromination of 4-pentylthiazole. One common method includes the reaction of 4-pentylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the dibromo derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2,5-Dibromo-4-pentylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiazole derivative with an amino group at the 2 or 5 position .
科学的研究の応用
2,5-Dibromo-4-pentylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2,5-Dibromo-4-pentylthiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
2,4-Disubstituted Thiazoles: These compounds also feature a thiazole ring with substitutions at positions 2 and 4, exhibiting similar biological activities.
Thiazolothiazoles: Compounds with fused thiazole rings, known for their applications in organic electronics.
Bisthiazoles: Molecules containing two thiazole rings, often investigated for their antimicrobial properties.
Uniqueness: The pentyl group at position 4 also contributes to its distinct chemical and physical properties .
特性
分子式 |
C8H11Br2NS |
|---|---|
分子量 |
313.05 g/mol |
IUPAC名 |
2,5-dibromo-4-pentyl-1,3-thiazole |
InChI |
InChI=1S/C8H11Br2NS/c1-2-3-4-5-6-7(9)12-8(10)11-6/h2-5H2,1H3 |
InChIキー |
YKEIZCOFVYYZFB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(SC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



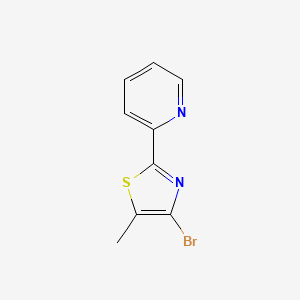
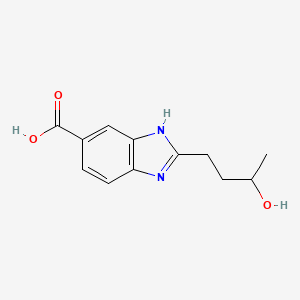
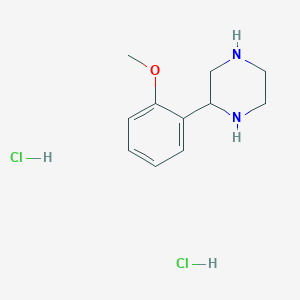
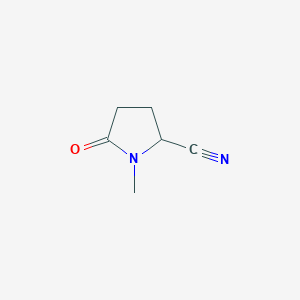
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
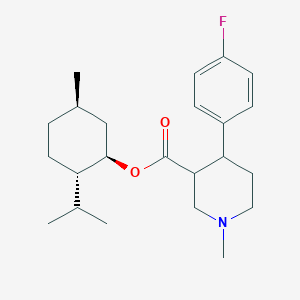
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
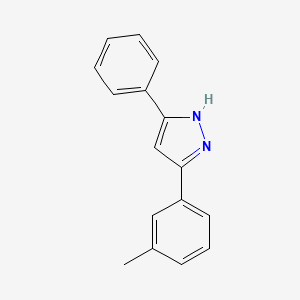
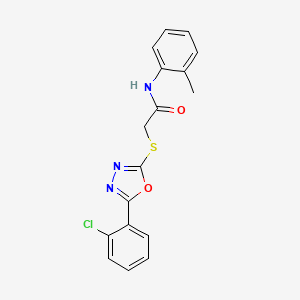
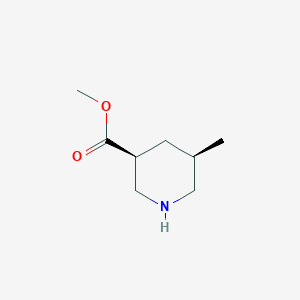
![Diethyl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11770106.png)
